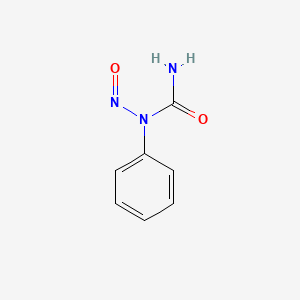
Urea, N-nitroso-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-nitroso-N-phenyl- is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso-N-phenyl-urea typically involves the nitrosation of N-phenylurea. This process can be carried out by reacting N-phenylurea with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{N-phenylurea} + \text{HNO2} \rightarrow \text{N-nitroso-N-phenyl-urea} + \text{H2O} ]
Industrial Production Methods: Industrial production of N-nitroso-N-phenyl-urea may involve large-scale nitrosation reactions using sodium nitrite (NaNO2) and a strong acid to generate nitrous acid in situ. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-nitroso-N-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted ureas and related compounds.
Wissenschaftliche Forschungsanwendungen
N-nitroso-N-phenyl-urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrosamines.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Wirkmechanismus
The mechanism of action of N-nitroso-N-phenyl-urea involves the interaction of the nitroso group with nucleophiles. The nitroso group is highly electrophilic and can react with nucleophilic centers in biomolecules, leading to various biological effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N-nitroso-N-methylurea: Similar structure but with a methyl group instead of a phenyl group.
N-nitroso-N-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
N-nitroso-N-phenylpiperazine: Similar nitroso group but with a piperazine ring instead of a urea moiety.
Uniqueness: N-nitroso-N-phenyl-urea is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. The phenyl group can influence the compound’s reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
6268-32-2 |
|---|---|
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
1-nitroso-1-phenylurea |
InChI |
InChI=1S/C7H7N3O2/c8-7(11)10(9-12)6-4-2-1-3-5-6/h1-5H,(H2,8,11) |
InChI-Schlüssel |
ZJIKTJCGLLUNIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
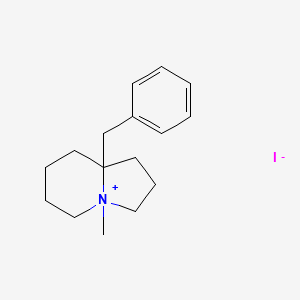

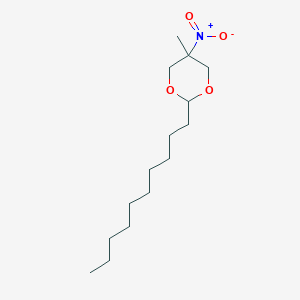
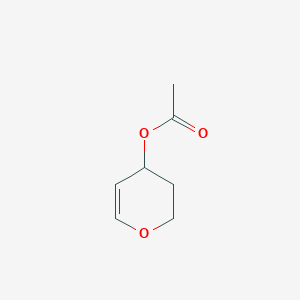
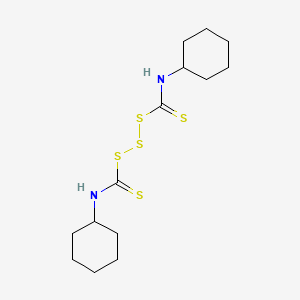
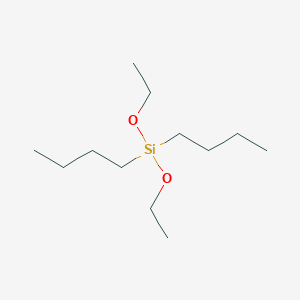


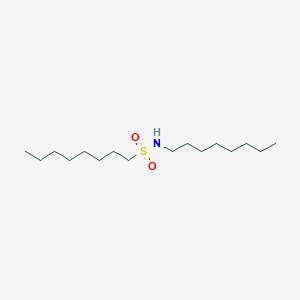

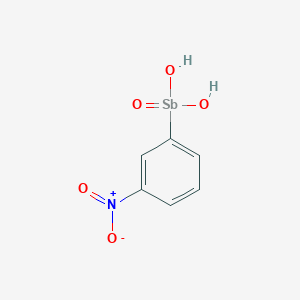
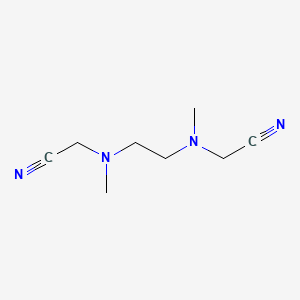
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
